molecular formula C13H10FNO3S B6233222 N-(benzenesulfonyl)-4-fluorobenzamide CAS No. 63209-91-6

N-(benzenesulfonyl)-4-fluorobenzamide

Cat. No.: B6233222
CAS No.: 63209-91-6
M. Wt: 279.29 g/mol
InChI Key: DGTNRALGEPGIBF-UHFFFAOYSA-N
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Description

N-(benzenesulfonyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a 4-fluorobenzamide moiety. It is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization from ethanol or another suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamides, fluorinated aromatic compounds, and amide derivatives .

Scientific Research Applications

N-(benzenesulfonyl)-4-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)-4-fluorobenzamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards the target enzyme. The sulfonyl group also plays a crucial role in stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzenesulfonyl)-4-fluorobenzamide stands out due to its unique combination of a benzenesulfonyl group and a fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

63209-91-6

Molecular Formula

C13H10FNO3S

Molecular Weight

279.29 g/mol

IUPAC Name

N-(benzenesulfonyl)-4-fluorobenzamide

InChI

InChI=1S/C13H10FNO3S/c14-11-8-6-10(7-9-11)13(16)15-19(17,18)12-4-2-1-3-5-12/h1-9H,(H,15,16)

InChI Key

DGTNRALGEPGIBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)F

Purity

95

Origin of Product

United States

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